Carbodiimide
Overview
Description
Carbodiimides are organic compounds characterized by the functional group RN=C=NR. They are known for their role in organic synthesis, particularly in the formation of amide bonds. The parent compound, methanediimine (HN=C=NH), has been detected in interstellar space, but on Earth, carbodiimides are exclusively synthetic . A well-known example is dicyclohexylcarbodiimide, which is widely used in peptide synthesis .
Preparation Methods
Carbodiimides can be synthesized through several methods:
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From Thioureas and Ureas: : A classic route involves the dehydrosulfurization of thioureas using reagents like mercuric oxide: [ (R(H)N)_2CS + HgO \rightarrow (RN)_2C + HgS + H_2O ] Dehydration of N,N’-dialkylureas can also produce carbodiimides: [ (R(H)N)_2CO \rightarrow (RN)_2C + H_2O ] Phosphorus pentoxide and p-toluenesulfonyl chloride are commonly used as dehydrating agents .
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From Isocyanates: : Isocyanates can be converted to carbodiimides with the loss of carbon dioxide: [ 2 RN=C=O \rightarrow (RN)_2C + CO_2 ] This reaction is catalyzed by phosphine oxides and is reversible .
Chemical Reactions Analysis
Carbodiimides undergo various chemical reactions:
Nucleophilic Addition: Carbodiimides react with nucleophiles in the presence of catalysts, such as acids, to form guanidines.
Hydrolysis: In the presence of water, carbodiimides can slowly hydrolyze to form ureas.
Crosslinking: Carbodiimides are used to activate carboxylic acids for direct reaction with primary amines, forming amide bonds.
Common reagents include acids for catalysis and water for hydrolysis. Major products from these reactions include guanidines and ureas .
Scientific Research Applications
Carbodiimides have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbodiimides involves the activation of carboxylic acids to form O-acylisourea intermediates, which then react with amines to form amides . This process is facilitated by the electrophilic nature of the carbodiimide group, which makes it susceptible to nucleophilic attack .
Comparison with Similar Compounds
Carbodiimides are similar to other dehydration agents like carbonyldiimidazole and phosphonium salts. they are unique in their ability to form zero-length crosslinks, meaning no part of their structure becomes part of the final bond between conjugated molecules . Similar compounds include:
Carbonyldiimidazole: Used for activating carboxylic acids in non-aqueous conditions.
Phosphonium Salts: Used in peptide synthesis for similar purposes.
Carbodiimides stand out due to their versatility and efficiency in both aqueous and non-aqueous environments .
Properties
InChI |
InChI=1S/CH2N2/c2-1-3/h2-3H | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKDCDLSJZCGKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075188 | |
Record name | Methanediimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
42.040 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151-51-9 | |
Record name | Carbodiimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbodiimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanediimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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